Migalastat

Description

Properties

IUPAC Name |

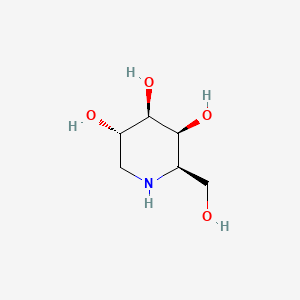

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022520 | |

| Record name | Migalastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108147-54-2 | |

| Record name | 1-Deoxygalactonojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108147-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migalastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Migalastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIGALASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

244-246 | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Migalastat's Mechanism of Action in Fabry Disease: A Technical Guide

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the galactosidase alpha (GLA) gene.[1][2] These mutations lead to a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), which is responsible for the catabolism of specific glycosphingolipids.[3] Consequently, substrates such as globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3) accumulate in various cells and tissues, including the kidneys, heart, and nervous system, leading to progressive organ damage.[2] Migalastat (Galafold™) is an oral pharmacological chaperone developed as a precision medicine for Fabry disease. It is indicated for patients who have GLA gene variants, known as amenable mutations, that result in the production of unstable but still catalytically active α-Gal A protein.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and process diagrams.

Pathophysiology of Amenable Mutations in Fabry Disease

In many cases of Fabry disease, particularly those involving missense mutations, the GLA gene produces a full-length α-Gal A enzyme that is structurally unstable.[5][6] This instability causes the protein to misfold within the endoplasmic reticulum (ER). The ER's rigorous protein quality control system identifies these misfolded enzymes as defective and targets them for premature degradation, preventing their successful trafficking to the lysosomes.[4][7] The resulting deficiency of α-Gal A in the lysosome leads to the pathological accumulation of Gb3 and lyso-Gb3, driving the clinical manifestations of the disease.[3]

References

- 1. caresource.com [caresource.com]

- 2. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.fepblue.org [www2.fepblue.org]

- 6. Chaperone Therapy in Fabry Disease | MDPI [mdpi.com]

- 7. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

migalastat as a pharmacological chaperone for alpha-galactosidase A

An In-Depth Technical Guide on Migalastat as a Pharmacological Chaperone for α-Galactosidase A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which lead to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency causes the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in various tissues, leading to severe multi-organ pathology. This compound (N-butyl-deoxynojirimycin) is an orally administered pharmacological chaperone designed to treat Fabry disease in patients with specific, "amenable" GLA mutations. Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, this compound acts by selectively binding to and stabilizing certain misfolded mutant forms of the endogenous α-Gal A. This guide provides a detailed technical overview of this compound's mechanism of action, the methodologies used to identify responsive patient populations, and a summary of its clinical and pharmacological profile.

Mechanism of Action: From Endoplasmic Reticulum to Lysosome

Certain missense mutations in the GLA gene result in the production of misfolded but potentially functional α-Gal A protein.[1] This misfolded enzyme is recognized by the quality control system of the endoplasmic reticulum (ER) and targeted for premature degradation, never reaching its site of action in the lysosome.[1]

This compound is an iminosugar analogue of the terminal galactose of Gb3 that acts as a pharmacological chaperone.[2] Its mechanism involves:

-

Binding and Stabilization in the ER: At the neutral pH of the ER, this compound selectively and reversibly binds to the active site of amenable mutant α-Gal A proteins.[3][4] This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control system and prevent its degradation.[2]

-

Trafficking to the Lysosome: The stabilized this compound-α-Gal A complex is then trafficked through the secretory pathway to the lysosomes.[2][4]

-

Dissociation and Enzyme Activity: Within the lysosome, two factors promote the dissociation of this compound from the enzyme: the acidic environment (lower pH) and the high concentration of endogenous substrates like Gb3.[2][3] Once dissociated, the now correctly-trafficked α-Gal A can catalyze the breakdown of Gb3 and related glycosphingolipids, thereby reducing substrate accumulation.[3]

References

A Technical Deep Dive into the Preclinical Evaluation of Migalastat for Fabry Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal preclinical in vitro and in vivo studies that underpinned the development of migalastat, a pharmacological chaperone for the treatment of Fabry disease. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the core mechanism of action to offer a thorough understanding of the foundational science supporting this compound's clinical application.

Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues, causing multi-organ pathology.[1][2][3] this compound, an iminosugar analogue of the terminal galactose of GL-3, acts as a pharmacological chaperone, selectively and reversibly binding to the active site of amenable mutant forms of α-Gal A.[4][5] This binding stabilizes the enzyme in the endoplasmic reticulum, facilitating its proper trafficking to lysosomes, where it can catabolize its substrates.[4]

Quantitative Data Summary

The preclinical efficacy of this compound was demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy: Enhancement of α-Galactosidase A Activity

Preclinical studies in cultured cells from Fabry patients demonstrated this compound's ability to increase the activity of mutant α-Gal A.

| Cell Type | Mutant α-Gal A Form | Treatment | Result | Reference |

| Lymphoblasts & Fibroblasts | Various amenable mutations | This compound | Increased α-galactosidase A activity | [4] |

| Human Embryonic Kidney (HEK) 293 Cells | Transfected with individual GLA mutations | This compound | Increased α-galactosidase A activity for amenable mutations | [4] |

In Vivo Efficacy: Reduction of Substrate Accumulation in Fabry Transgenic Mice

Oral administration of this compound to transgenic mouse models of Fabry disease resulted in a significant reduction of accumulated substrates in key affected tissues.

| Animal Model | Tissue | Substrate | Reduction | Reference |

| Fabry Transgenic Mice | Kidney | lyso-Gb3 | Up to 64% | [1][2][6] |

| Fabry Transgenic Mice | Heart | lyso-Gb3 | Up to 59% | [1][2][6] |

| Fabry Transgenic Mice | Skin | lyso-Gb3 | Up to 81% | [1][2][6] |

| Fabry Transgenic Mice | Kidney, Heart, Skin, Plasma | GL-3 | Significant reduction | [7] |

| Fabry Transgenic Mice | Brain | GL-3 & lyso-Gb3 | Reduction observed, indicating blood-brain barrier penetration | [4][6] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound as a pharmacological chaperone is a key concept in its therapeutic effect. The following diagram illustrates this pathway.

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the core experimental protocols used in the preclinical evaluation of this compound.

In Vitro Amenability Assay

Objective: To determine if a specific GLA mutation is "amenable" to this compound therapy by assessing the in vitro increase in α-Gal A activity.

Methodology:

-

Cell Line: Human embryonic kidney (HEK) 293 cells are commonly used.[4]

-

Transfection: HEK-293 cells are transfected with plasmids containing the DNA for specific mutant forms of GLA.[4]

-

Treatment: Transfected cells are incubated with and without this compound at a concentration intended to be sub-inhibitory.

-

Lysis and Enzyme Assay: After incubation, cells are lysed, and the α-Gal A activity in the cell lysate is measured using a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).

-

Data Analysis: The α-Gal A activity in this compound-treated cells is compared to that in untreated cells. A mutation is typically classified as amenable if there is a predefined significant increase in enzyme activity.[4]

In Vivo Efficacy Studies in Fabry Transgenic Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing substrate accumulation in a relevant animal model.

Methodology:

-

Animal Model: Fabry transgenic mice expressing a human mutant form of α-Gal A (e.g., hR301Q α-Gal A Tg/KO mice) are used.[4] These mice exhibit accumulation of GL-3 and lyso-Gb3 in various tissues.

-

Drug Administration: this compound hydrochloride is administered orally to the mice.[1][2][3] Dosing regimens (e.g., dose and frequency) are established based on pharmacokinetic studies.

-

Tissue Collection: After a defined treatment period, mice are euthanized, and relevant tissues (e.g., kidney, heart, skin, brain) and plasma are collected.

-

Substrate Quantification: The levels of GL-3 and lyso-Gb3 in tissue homogenates and plasma are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

-

Data Analysis: Substrate levels in treated mice are compared to those in untreated control mice to determine the percentage reduction.

The following diagram illustrates the general workflow for preclinical in vivo studies.

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical in vitro and in vivo studies of this compound provided a robust scientific foundation for its development as a targeted therapy for Fabry disease. The data consistently demonstrated its ability to increase the activity of amenable mutant α-Gal A enzymes and significantly reduce the accumulation of pathogenic substrates in key affected organs. The detailed experimental protocols and a clear understanding of its mechanism of action were instrumental in guiding the successful clinical development and eventual approval of this first-in-class pharmacological chaperone. These foundational studies serve as a paradigm for the development of future chaperone therapies for other genetic diseases.

References

- 1. This compound HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients | PLOS One [journals.plos.org]

- 2. This compound HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]

role of amenable GLA mutations in migalastat therapy

An In-depth Technical Guide on the Core Role of Amenable GLA Mutations in Migalastat Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[1][2][3][4][5] This deficiency leads to the systemic accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids, causing progressive multi-organ damage.[1][2][3][6][7] this compound, an oral pharmacological chaperone, represents a precision medicine approach for Fabry disease treatment. It functions by selectively binding to and stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to the lysosome and restoring catalytic activity.[1][5][8][9][10][11] This therapy is effective only for patients with "amenable" GLA mutations, which produce misfolded but catalytically competent enzyme variants. This guide provides a detailed overview of the molecular basis of this compound amenability, the experimental protocols for its determination, and a summary of the quantitative clinical data supporting its efficacy.

The Molecular Basis of this compound Action in Fabry Disease

Fabry disease pathogenesis stems from the inability of mutated α-Gal A to be properly folded and trafficked from the endoplasmic reticulum (ER). The cell's quality control system identifies these misfolded proteins and targets them for premature degradation, leading to insufficient enzyme levels in the lysosome.[3][12]

This compound therapy is designed for a subset of patients whose GLA mutations are classified as "amenable." These are typically missense mutations that result in the production of an unstable α-Gal A protein that, while misfolded, retains its potential for enzymatic activity.[1][6][9][13][14] In contrast, "non-amenable" mutations, such as large deletions, frameshift, or nonsense mutations, often lead to the complete absence of the enzyme or produce a truncated, non-functional protein that a chaperone cannot rescue.[1][6][13] It is estimated that 35% to 50% of individuals with Fabry disease carry amenable mutations.[1][15][16]

The therapeutic mechanism involves this compound, a small molecule analogue of the terminal galactose of Gb3, binding to the active site of the misfolded α-Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control and traffic through the Golgi apparatus to the lysosomes.[4][8][9] Within the acidic environment and high substrate concentrations of the lysosome, this compound dissociates from the enzyme.[4][8][9] This releases the now correctly localized and functional α-Gal A to catabolize the accumulated Gb3.[8]

Experimental Protocol: The Amenability Assay

The determination of whether a specific GLA mutation is amenable to this compound is performed using a validated, Good Laboratory Practice (GLP) compliant in vitro assay based in Human Embryonic Kidney 293 (HEK-293) cells.[12][13][17][18][19][20] This assay serves as the gold standard for patient selection.[19]

Detailed Methodology

-

Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. They are then transiently transfected with a DNA plasmid vector containing the specific GLA gene variant to be tested. A vector containing the wild-type (WT) GLA gene is used as a positive control.

-

This compound Incubation: Following transfection, the cells are incubated in a culture medium containing 10 µM of this compound.[13][19][20][21] This concentration approximates the mean maximum plasma concentration observed in patients.[8] A parallel set of transfected cells is incubated without this compound to establish a baseline enzyme activity for each mutant.

-

Cell Lysis and Homogenization: After the incubation period (typically 48-72 hours), the cells are harvested and washed to remove any extracellular this compound. The cells are then lysed to release their intracellular contents, including the α-Gal A enzyme.

-

Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is quantified using a fluorometric assay. This involves adding a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) that releases a fluorescent product upon cleavage by α-Gal A. The rate of fluorescence increase is directly proportional to the enzyme's activity.

-

Data Analysis and Amenability Criteria: To be classified as amenable , the mutant α-Gal A must meet two stringent criteria in the presence of 10 µM this compound:[10][13][18][19][20][21]

-

Relative Criterion: At least a 1.2-fold increase in enzyme activity compared to its own baseline (activity without this compound).

-

Absolute Criterion: An absolute enzyme activity level equal to or greater than 3% of the activity of wild-type α-Gal A .

-

Quantitative Efficacy Data from Clinical Trials

The clinical utility of this compound in patients with amenable mutations has been established through pivotal Phase 3 clinical trials: FACETS (in ERT-naïve patients) and ATTRACT (in ERT-experienced patients).[2][10][12][22][23]

In Vitro Amenability of Classic Phenotype Variants

The amenability assay demonstrates a significant increase in enzyme activity for mutations associated with the classic, more severe form of Fabry disease.

| GLA Variant Subgroup | Mean Absolute Increase in α-Gal A Activity (% of WT) | Mean Fold-Increase Above Baseline |

| Classic Phenotype Variants (n=14) | 24.8% | 8.2-fold |

| All Other Amenable Variants | 24.5% | 6.8-fold |

| Data sourced from Hughes et al., Genetics in Medicine (2019).[21] |

Efficacy in ERT-Naïve Patients (FACETS Study)

The FACETS trial demonstrated that this compound significantly reduces disease substrate in patients with amenable mutations who had not previously received enzyme replacement therapy (ERT).

| Endpoint (at 6 months) | This compound (Amenable Mutations) | Placebo | Key Finding |

| Reduction in Kidney GL-3 Inclusions | Significant Reduction (-0.8) | Increase (+0.3) | This compound effectively cleared substrate from renal capillaries.[24] |

| Plasma Lyso-Gb3 Levels | Significant Reduction | No significant change | Demonstrates a systemic biochemical response to treatment.[10] |

| Annualized Change in eGFR (at 24 months) | -0.3 mL/min/1.73 m² | N/A | Renal function remained stable over the long term.[2][24] |

| Change in Left Ventricular Mass Index (LVMi) (at 24 months) | -16.7 g/m² | N/A | Indicates a reduction in cardiac hypertrophy.[2][24] |

| Mean inclusions per peritubular capillary (PTC). |

Efficacy in ERT-Experienced Patients (ATTRACT Study)

The ATTRACT study showed that switching from ERT to oral this compound maintained renal stability and provided superior cardiac benefits in patients with amenable mutations.

| Endpoint (at 18 months) | This compound Group | ERT Group | Key Finding |

| Annualized Change in eGFR | Comparable Stability | Comparable Stability | This compound was non-inferior to ERT in maintaining renal function.[22][25] |

| Change in LVMi | -6.6 g/m² (Significant Reduction) | No significant change | This compound demonstrated a significant advantage over ERT in reducing cardiac mass.[22][25] |

| Plasma Lyso-Gb3 Levels | Remained Low and Stable | Remained Low and Stable | Biochemical control was maintained after switching to this compound.[25] |

| Composite Clinical Events | 29% of patients | 44% of patients | A numerically lower percentage of patients on this compound experienced renal, cardiac, or cerebrovascular events.[25] |

Conclusion

This compound therapy is a paradigm of precision medicine, offering a targeted oral treatment for Fabry disease. Its efficacy is entirely dependent on the patient's underlying GLA mutation being "amenable" to pharmacological chaperoning. The robust, GLP-validated HEK cell-based assay provides a reliable method for identifying suitable candidates by quantifying the mutant enzyme's response to this compound against strict criteria. Clinical data from both ERT-naïve and ERT-experienced cohorts confirm that for patients with amenable mutations, this compound effectively reduces disease substrate, maintains renal function, and reduces cardiac hypertrophy. This technical framework underscores the critical importance of genetic testing and the in vitro amenability assay in the clinical management of Fabry disease and the successful application of chaperone therapy.

References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]

- 2. fabrydiseasenews.com [fabrydiseasenews.com]

- 3. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chaperone Therapy in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fabrydiseasenews.com [fabrydiseasenews.com]

- 6. drugs.com [drugs.com]

- 7. Journal of Medical Genetics Publishes Pivotal Phase 3 ATTRACT Study of this compound for Patients with Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]

- 8. About Galafold - Galafold [galafold.co.uk]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Summary of GLA Mutational Assay - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. S-EPMC6647464 - this compound: A Review in Fabry Disease. - OmicsDI [omicsdi.org]

- 15. fabrydiseasenews.com [fabrydiseasenews.com]

- 16. Switch from enzyme replacement therapy to oral chaperone this compound for treating fabry disease: real-life data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The this compound GLP-HEK assay is the gold standard for determining amenability in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy of the pharmacologic chaperone this compound in a subset of male patients with the classic phenotype of Fabry disease and this compound-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Long-term efficacy and safety of this compound treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Results - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. uniprot.org [uniprot.org]

initial clinical trials of migalastat for Fabry disease

An In-depth Technical Guide to the Initial Clinical Trials of Migalastat for Fabry Disease

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α-Gal A).[1] This enzymatic deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[1][2] The resulting cellular dysfunction affects multiple organs, including the kidneys, heart, and nervous system, leading to significant morbidity and premature mortality.[3][4]

This compound (Galafold™) is an oral pharmacological chaperone developed as a targeted therapy for Fabry disease.[3][5] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, this compound is a small molecule designed to bind to and stabilize specific mutant forms of the patient's own α-Gal A enzyme.[2] This guide provides a detailed overview of the foundational Phase 1 and Phase 2 clinical trials that established the clinical proof of concept, pharmacokinetic profile, and initial efficacy and safety of this compound for patients with amenable GLA variants.

Core Mechanism of Action

This compound is an iminosugar analogue of the terminal galactose of GL-3.[5] It selectively and reversibly binds to the active site of certain misfolded, but still catalytically competent, mutant α-Gal A proteins in the endoplasmic reticulum (ER).[2][5] This binding stabilizes the enzyme's conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized enzyme can then traffic correctly through the Golgi apparatus to the lysosome.[2]

Within the acidic environment of the lysosome and in the presence of high concentrations of substrate (GL-3), this compound dissociates from the active site. This allows the now properly localized α-Gal A enzyme to catabolize the accumulated glycosphingolipids.[2] This mechanism is only effective for patients with GLA mutations that result in a misfolded but partially functional protein, referred to as "amenable" mutations.[2][5]

Phase 1 Clinical Trials in Healthy Volunteers

The initial Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy individuals.

Experimental Protocol

Four double-blind, placebo-controlled studies were conducted with 124 healthy volunteers aged 18-55.[6] The protocol involved:

-

Single Ascending Dose: Participants received single oral doses of this compound HCl ranging from 25 mg to 2000 mg.[6]

-

Multiple Ascending Dose: Participants received twice-daily oral doses of 50 mg or 150 mg for 7 days.[6]

-

Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine PK parameters.[6]

-

Pharmacodynamic Assessment: White blood cell α-Gal A activity was measured as an early indicator of target engagement.[6]

-

Safety Monitoring: Included clinical laboratory tests, electrocardiograms (ECGs), physical examinations, vital signs, and monitoring of adverse events (AEs).[6][7]

Pharmacokinetic and Pharmacodynamic Data

The studies demonstrated that this compound has a predictable pharmacokinetic profile. The 150 mg dose, administered twice daily for 7 days, was found to be generally safe and well-tolerated.[6]

| PK Parameter | Single Dose Range (25 mg - 2000 mg) | Reference |

| AUC∞ | 1129 - 72,838 ng·h/mL | [6] |

| Cmax | 200.5 - 13,844 ng/mL | [6] |

| t1/2 | 3 - 4 hours | [6] |

| Dose Proportionality | Yes | [6] |

| Time to Steady State | Achieved by Day 7 (multiple dosing) | [6] |

| Excretion | Up to 67% excreted unchanged in urine | [6] |

A key pharmacodynamic finding was a dose-related increase in α-Gal A enzyme activity even in healthy subjects, providing a successful proof of mechanism for the chaperone effect.[6] No abnormal cardiac effects, including QTc interval prolongation, were observed.[6]

Phase 2 Clinical Trials in Fabry Patients

Following the promising Phase 1 results, four open-label Phase 2 trials were initiated to evaluate this compound in patients with Fabry disease. These studies were crucial for assessing safety and pharmacodynamic responses in the target population.

Experimental Protocol

The Phase 2 program enrolled both male and female patients with a confirmed diagnosis of Fabry disease and GLA mutations that were later retrospectively classified as amenable or non-amenable based on an in vitro assay in Human Embryonic Kidney (HEK)-293 cells.[8]

Key Methodologies:

-

Patient Population: 18 men and 9 women aged 17 to 65 with 21 different missense mutations.

-

Treatment Duration: Primary treatment arms were 12 or 24 weeks, with an optional open-label extension.

-

Primary Objective: Evaluate the safety and tolerability of this compound.

-

Secondary/Pharmacodynamic Objectives:

Efficacy and Safety Data

The Phase 2 trials provided the first evidence of this compound's biological activity in patients. A clear distinction in response was observed between patients with amenable mutations and those with non-amenable mutations.[8][9]

| Efficacy Endpoint | Key Quantitative Results | Reference |

| α-Gal A Activity Increase | An increase was seen in 24 of 26 patients (WBC, kidney, skin). In a study of 9 females, 6 demonstrated an increase of at least 50% in blood, skin, and kidney.[8] | [8] |

| Kidney GL-3 Reduction | Amenable Mutations: Median decrease of 78% in interstitial capillary GL-3 (in 5 patients with paired biopsies). | [9] |

| Non-Amenable Mutations: Median increase of 114% in interstitial capillary GL-3 (in 3 patients with paired biopsies). | [9] | |

| Plasma lyso-Gb3 | Reduced levels observed in patients with amenable mutations compared to baseline. | [5] |

| Renal Function | Remained stable in patients with amenable mutations as measured by eGFR and proteinuria. | [9] |

Safety Profile: this compound was generally safe and well-tolerated across all doses evaluated.

-

No drug-related serious adverse events (SAEs) were reported during the primary treatment periods.[9]

-

The most common adverse events included arthralgia, fatigue, back pain, and pain in the extremities.[9]

Conclusion from Initial Trials

The initial Phase 1 and 2 clinical trials were instrumental in establishing the foundation for the later-stage development of this compound. Phase 1 studies in healthy volunteers defined a safe and well-characterized pharmacokinetic profile, with early data suggesting successful target engagement.[6] The subsequent Phase 2 studies provided the first critical evidence that this compound could increase α-Gal A activity and reduce the pathological substrate GL-3 in kidney cells of Fabry patients with amenable GLA mutations.[9] These findings strongly supported the chaperone's mechanism of action and its potential as a genotype-specific oral therapy. The favorable safety profile and positive pharmacodynamic results from these initial trials directly led to the design of the pivotal Phase 3 registration studies (FACETS and ATTRACT) to confirm the clinical benefit of this compound.[10]

References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]

- 4. Amicus Therapeutics Fabry Treatment Shows Positive Results In Phase 3 Trials [bioprocessonline.com]

- 5. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Safety of this compound HCl and Effects on Agalsidase Activity in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amicus Therapeutics Announces Updated Results From Phase 2 Extension Study of this compound HCl for Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]

- 10. Journal of Medical Genetics Publishes Pivotal Phase 3 ATTRACT Study of this compound for Patients with Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]

The Pharmacokinetics and Bioavailability of Oral Migalastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral migalastat, an orally administered pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The information presented is collated from a range of clinical studies and regulatory assessments, offering a detailed resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics observed across a wide range of doses. The absolute bioavailability is approximately 75%. Co-administration with food significantly reduces the rate and extent of absorption, necessitating administration in a fasted state. This compound is primarily cleared from the body via renal excretion of the unchanged drug. Consequently, its exposure is significantly increased in individuals with renal impairment. This guide summarizes the key pharmacokinetic parameters, details the experimental protocols of pivotal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.

Pharmacokinetic Properties of this compound

Oral this compound's pharmacokinetic profile has been characterized in healthy volunteers and in patients with Fabry disease. The key parameters are summarized below.

Absorption and Bioavailability

This compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Cmax) typically occurring within 3 hours in a fasted state[1][2]. The pharmacokinetics are dose-proportional over a dose range of 75 mg to 1250 mg[1][3].

The absolute bioavailability of a single 123 mg oral dose of this compound is approximately 75%[1][3]. Studies have shown that the capsule and solution formulations of this compound are bioequivalent when administered under fasted conditions[4].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Fasted Volunteers

| Parameter | 50 mg Dose[2] | 150 mg Dose[2] | 450 mg Dose[2] | 123 mg Dose[1] |

| Cmax (ng/mL) | Data not available | Data not available | Data not available | Not specified |

| Tmax (h) | 3.0 - 3.5 | 3.0 - 3.5 | 3.0 - 3.5 | 3 |

| AUC0-∞ (ng·h/mL) | Data not available | Data not available | Data not available | Not specified |

| t1/2 (h) | 3.2 - 4.0 | 3.2 - 4.0 | 3.2 - 4.0 | ~4 |

| CL/F (L/h) | ~13 - 15 | ~13 - 15 | ~13 - 15 | 12.5 |

Distribution

This compound exhibits extensive tissue distribution, with an apparent volume of distribution of approximately 89 L[1]. In vitro studies have shown no detectable plasma protein binding of this compound[1][3].

Metabolism and Excretion

This compound is primarily eliminated from the body unchanged through renal excretion[3][5]. Up to 67% of an administered dose is excreted as unchanged drug in the urine[5]. Metabolism represents a minor elimination pathway, with a small fraction of the dose undergoing dehydrogenation and O-glucuronide conjugation[6]. In vitro studies have indicated that this compound is not a substrate for P-glycoprotein and is unlikely to inhibit or induce cytochrome P450 enzymes[1][7].

Effect of Food on Bioavailability

The presence of food has a clinically significant impact on the absorption of this compound. Co-administration with a high-fat meal has been shown to decrease the Cmax by approximately 40% and the area under the curve (AUC) by 37%[4]. Similarly, a high-fat or light meal taken up to one hour before or after dosing can reduce Cmax and AUC by up to 40%[4]. This has led to the recommendation that this compound be taken on an empty stomach, with no food consumed for at least 2 hours before and 2 hours after administration[1].

Table 2: Effect of Food on this compound Pharmacokinetics (100 mg and 150 mg doses)

| Condition | % Decrease in Cmax | % Decrease in AUC0-inf | Delay in Tmax (approx.) |

| High-Fat Meal (100 mg dose) [4] | 40% | 37% | 1 hour |

| High-Fat or Light Meal (1 hour before or after 150 mg dose) [4] | Up to 40% | Up to 40% | No apparent effect |

Pharmacokinetics in Special Populations

Renal Impairment

As this compound is primarily cleared by the kidneys, renal impairment significantly affects its pharmacokinetics. Increasing degrees of renal impairment lead to increased exposure (AUC) and a longer elimination half-life (t1/2)[1][8].

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 150 mg Dose)

| Renal Function | Fold Increase in AUC0-∞ (vs. Normal)[1] | t1/2 (h)[1] |

| Mild Impairment | 1.2 | 7.7 |

| Moderate Impairment | 1.8 | 22.2 |

| Severe Impairment | 4.5 | 32.3 |

Due to the substantial increase in exposure, this compound is not recommended for use in patients with severe renal impairment[9]. A population pharmacokinetic analysis suggested that no dose adjustments are necessary for patients with mild to moderate renal impairment[10]. For patients with end-stage renal disease (ESRD) on dialysis, studies have shown that this compound is effectively removed by hemodialysis, and a dose of 123 mg every other week has been proposed for this population[11][12].

Hepatic Impairment

A dedicated study in patients with hepatic impairment has not been conducted. However, given that metabolism is a minor route of elimination for this compound, hepatic impairment is not expected to have a clinically significant effect on its pharmacokinetics[1][6].

Other Populations

Population pharmacokinetic analyses have indicated that age, gender, and race do not have a clinically relevant impact on the clearance of this compound[1].

Drug-Drug Interactions

In vitro studies suggest a low potential for drug-drug interactions, as this compound is not a substrate for major transporters and does not significantly inhibit or induce major CYP enzymes[1][7]. A clinical study investigating the interaction between this compound and agalsidase (enzyme replacement therapy) found that a single dose of this compound increased the exposure to agalsidase[13]. Co-administration is not intended[13].

Experimental Protocols

Study Design for Food Effect Evaluation

A representative study to evaluate the effect of food on this compound pharmacokinetics was a Phase 1, randomized, open-label, 5-period crossover study in healthy volunteers[14].

-

Participants: Healthy male and female volunteers aged 18 to 65 years.

-

Design: Each participant received a single 150 mg oral dose of this compound HCl under five different conditions with a washout period of at least 7 days between each dose.

-

Treatment Arms:

-

Fasting state (reference).

-

With a 50g glucose drink.

-

One hour before a high-fat meal.

-

One hour before a light meal.

-

One hour after a light meal.

-

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points over 24 hours post-dose to determine plasma concentrations of this compound.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11].

Caption: Workflow of a food effect study on this compound.

Study Design for Renal Impairment Evaluation

The impact of renal impairment on this compound's pharmacokinetics was assessed in an open-label, single-dose study[8].

-

Participants: Subjects were stratified into four groups based on their creatinine clearance (CrCl): normal renal function, mild, moderate, and severe renal impairment.

-

Design: All participants received a single oral dose of 150 mg this compound HCl.

-

Pharmacokinetic Sampling: Plasma and urine samples were collected over a specified period to determine this compound concentrations.

-

Pharmacokinetic Parameters: Key parameters such as AUC, Cmax, t1/2, and renal clearance were calculated and compared across the different renal function groups.

Mechanism of Action

This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme[1][15]. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. Once in the acidic environment of the lysosome, this compound dissociates, allowing the now correctly folded α-Gal A to catabolize its substrate, globotriaosylceramide (GL-3)[1][11].

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Conclusion

The pharmacokinetic and bioavailability profile of oral this compound is well-characterized. Its rapid absorption, dose-proportionality, and primary renal elimination are key features. The significant food effect necessitates administration in a fasted state to ensure optimal exposure. The influence of renal function on drug clearance is a critical consideration in its clinical use. The data summarized in this guide provide a robust foundation for further research and clinical application of this compound in the treatment of Fabry disease.

References

- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, safety, and tolerability following single-dose this compound hydrochloride (GR181413A/AT1001) in healthy male Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative bioavailability and the effect of meal type and timing on the pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of this compound HCl and Effects on Agalsidase Activity in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tga.gov.au [tga.gov.au]

- 7. ec.europa.eu [ec.europa.eu]

- 8. An open-label study to determine the pharmacokinetics and safety of this compound HCl in subjects with impaired renal function and healthy subjects with normal renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Population Pharmacokinetics of Oral this compound in Adolescents and Adults With and Without Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic evaluation of single-dose this compound in non-Fabry disease subjects with ESRD receiving dialysis treatment, and use of modeling to select dose regimens in Fabry disease subjects with ESRD receiving dialysis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic evaluation of single-dose this compound in non-Fabry disease subjects with ESRD receiving dialysis treatment, and use of modeling to select dose regimens in Fabry disease subjects with ESRD receiving dialysis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ema.europa.eu [ema.europa.eu]

Methodological & Application

In Vitro Assays to Determine Migalastat Amenability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migalastat is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1] Unlike enzyme replacement therapy, this compound is an oral medication that works by selectively and reversibly binding to the active site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome, where it can metabolize its substrate, globotriaosylceramide (Gb3).

The efficacy of this compound is dependent on the specific GLA mutation of the patient. Therefore, in vitro assays are crucial for determining which mutations are "amenable" to treatment. This document provides detailed application notes and protocols for the key in vitro assays used to establish this compound amenability.

Mechanism of Action of this compound

Fabry disease is caused by mutations in the GLA gene, leading to a deficiency of the lysosomal enzyme α-Gal A. This deficiency results in the accumulation of Gb3 in various cells and tissues, leading to the clinical manifestations of the disease. Many of these mutations are missense mutations that result in misfolded but potentially functional enzymes that are retained in the endoplasmic reticulum and targeted for degradation.

This compound acts as a pharmacological chaperone by binding to the active site of these misfolded α-Gal A proteins. This binding stabilizes the protein, allowing it to pass the quality control mechanisms of the endoplasmic reticulum and traffic to the lysosome. In the acidic environment of the lysosome, this compound dissociates from the enzyme, allowing the now properly folded and localized α-Gal A to exert its catalytic activity on Gb3.

Figure 1: Mechanism of action of this compound as a pharmacological chaperone.

Key In Vitro Assays for this compound Amenability

The primary method for determining this compound amenability is a Good Laboratory Practice (GLP)-validated cell-based assay using Human Embryonic Kidney (HEK-293) cells.[1] Additionally, biophysical methods like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct target engagement.

HEK-293 Amenability Assay

This is the gold standard assay for determining the responsiveness of a specific GLA mutation to this compound. The principle of the assay is to transiently express a specific mutant form of α-Gal A in HEK-293 cells and then measure the change in enzyme activity after incubation with this compound.

Amenability Criteria:

A GLA mutation is classified as amenable if it meets both of the following criteria in the presence of 10 µmol/L this compound:[1]

-

A relative increase in α-Gal A activity of ≥ 1.2-fold over the baseline (untreated) activity of the mutant enzyme.

-

An absolute increase in α-Gal A activity of ≥ 3% of the wild-type α-Gal A activity.

Figure 2: Experimental workflow for the HEK-293 this compound amenability assay.

Experimental Protocol: HEK-293 Amenability Assay

This protocol is a synthesis of best practices and should be optimized for specific laboratory conditions. Adherence to GLP guidelines is essential for clinical decision-making.

Materials:

-

HEK-293 cells

-

Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Plasmid DNA encoding the specific GLA mutation and wild-type GLA

-

Transfection reagent (e.g., Lipofectamine)

-

This compound hydrochloride

-

Cell lysis buffer (non-denaturing)

-

α-Galactosidase A activity assay reagents:

-

4-methylumbelliferyl-α-D-galactopyranoside (4-MUG) substrate

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.6)

-

Stop solution (e.g., glycine-carbonate buffer, pH 10.7)

-

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK-293 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in 96-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Prepare transfection complexes by mixing the GLA plasmid DNA (mutant or wild-type) with the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete culture medium.

-

-

This compound Incubation:

-

24 hours post-transfection, replace the medium with fresh complete medium containing either 10 µM this compound or vehicle control (e.g., water or DMSO).

-

Incubate the cells for 48-72 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add a non-denaturing cell lysis buffer to each well and incubate on ice for 10-20 minutes.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the total protein concentration of each lysate for normalization.

-

-

α-Galactosidase A Activity Assay:

-

In a 96-well black plate, add a standardized amount of cell lysate to each well.

-

Initiate the reaction by adding the 4-MUG substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm).

-

-

Data Analysis:

-

Calculate the α-Gal A activity for each sample and normalize to the total protein concentration.

-

Determine the baseline activity of the mutant enzyme (vehicle-treated).

-

Calculate the fold-increase in activity with this compound treatment relative to baseline.

-

Calculate the absolute activity of the treated mutant as a percentage of the wild-type α-Gal A activity.

-

Apply the amenability criteria to classify the mutation.

-

Quantitative Data Summary:

The following table provides a summary of representative data for a selection of GLA mutations tested for this compound amenability.

| GLA Mutation | Baseline α-Gal A Activity (% of Wild-Type) | α-Gal A Activity with this compound (% of Wild-Type) | Fold Increase | Absolute Increase (% of Wild-Type) | Amenability Status |

| A143T | 2.5 | 15.0 | 6.0 | 12.5 | Amenable |

| R301Q | 1.8 | 10.2 | 5.7 | 8.4 | Amenable |

| N215S | 3.1 | 18.6 | 6.0 | 15.5 | Amenable |

| L32P | 0.5 | 0.6 | 1.2 | 0.1 | Not Amenable |

| G328R | <0.1 | <0.1 | - | - | Not Amenable |

| W226X | <0.1 | <0.1 | - | - | Not Amenable |

Note: The values in this table are illustrative and may vary between different experiments and laboratories.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase its thermal stability, resulting in a higher denaturation temperature.

For this compound, CETSA can be used to confirm that it directly engages with the mutant α-Gal A protein inside the cell.

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for this compound Target Engagement

Materials:

-

Cells expressing the mutant α-Gal A (can be the transfected HEK-293 cells from the amenability assay or patient-derived cells)

-

This compound hydrochloride

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibody specific for α-Gal A

-

Western blotting or ELISA reagents

Procedure:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations or a single, saturating concentration, along with a vehicle control.

-

Incubate for a sufficient time to allow drug uptake and binding.

-

-

Heat Treatment:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

-

Detection of Soluble α-Gal A:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble α-Gal A in each sample using a method such as Western blotting or ELISA with an antibody specific for α-Gal A.

-

-

Data Analysis:

-

Quantify the amount of soluble α-Gal A at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the percentage of soluble α-Gal A as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and confirms target engagement.

-

Data Presentation:

CETSA data is typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A rightward shift in the curve for the drug-treated sample compared to the control indicates target stabilization.

| Temperature (°C) | % Soluble α-Gal A (Vehicle) | % Soluble α-Gal A (this compound) |

| 40 | 100 | 100 |

| 45 | 95 | 100 |

| 50 | 70 | 90 |

| 55 | 40 | 75 |

| 60 | 15 | 50 |

| 65 | 5 | 20 |

| 70 | <1 | 5 |

Note: This is example data to illustrate the principle of thermal shift.

Conclusion

The in vitro assays described in these application notes are essential tools for determining the amenability of GLA mutations to this compound therapy. The HEK-293 amenability assay is the validated, gold-standard method for clinical decision-making, providing quantitative data on the functional response of mutant enzymes to this compound. The Cellular Thermal Shift Assay serves as a valuable orthogonal method to confirm the direct binding of this compound to the α-Gal A protein within the cellular context. Rigorous and standardized execution of these protocols is critical for the accurate identification of patients who may benefit from this targeted therapy for Fabry disease.

References

Application Notes and Protocols for Utilizing Migalastat in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Migalastat (1-deoxygalactonojirimycin) is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1][2][3] Fabry disease is an X-linked lysosomal storage disorder characterized by deficient activity of the α-galactosidase A (α-Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[3][4] this compound acts by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum (ER).[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to the lysosome, where it can catabolize its substrates.[1][5][7]

These application notes provide detailed protocols for utilizing this compound in cell culture models to assess its efficacy as a pharmacological chaperone for specific GLA mutations. The primary application is the in vitro amenability assay, which is crucial for determining if a particular mutation is likely to respond to this compound therapy.[8][9]

Mechanism of Action

This compound functions as a pharmacological chaperone by stabilizing amenable mutant α-Gal A enzymes. This allows the enzyme to bypass the ER-associated degradation (ERAD) pathway and traffic to the lysosome. Once in the acidic environment of the lysosome and in the presence of its natural substrate, this compound dissociates, allowing the now properly localized enzyme to exert its catalytic activity.[5][7]

References

- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fabrydiseasenews.com [fabrydiseasenews.com]

- 4. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Introduction - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. About Galafold - Galafold [galafold.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. Fabry Disease: Switch from Enzyme Replacement Therapy to Oral Chaperone this compound: What Do We Know Today? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Patient-Derived Cell Models for Migalastat Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme alpha-galactosidase A (α-Gal A).[1][2] This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within lysosomes, causing cellular dysfunction and leading to severe clinical manifestations in the kidneys, heart, and nervous system.[1][2][3]

Migalastat is an oral pharmacological chaperone designed for the treatment of Fabry disease in patients with amenable GLA mutations.[1][4] It acts by selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum (ER).[5] This binding stabilizes the misfolded enzyme, preventing its premature degradation and facilitating its proper trafficking to the lysosome, where it can catabolize its substrate.[4][5][6]

Patient-derived cell models, such as primary dermal fibroblasts, are crucial preclinical tools for evaluating the efficacy of this compound.[2] These models preserve the patient's specific genetic mutation and provide a biologically relevant system to assess whether a particular GLA variant is "amenable" to this compound therapy. This is typically determined by measuring the restoration of α-Gal A enzyme activity and observing the correct trafficking of the enzyme to lysosomes after treatment.

These application notes provide a comprehensive workflow and detailed protocols for establishing patient-derived fibroblast cultures and performing key assays to test the efficacy of this compound.

Overall Experimental Workflow

The development and testing process involves isolating fibroblasts from a patient skin biopsy, expanding the cell culture, treating the cells with this compound, and subsequently performing a series of analytical assays to determine the drug's effect on α-Gal A protein and function.

Caption: Experimental workflow from patient biopsy to data analysis.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone to rescue amenable mutant α-Gal A enzymes. In the absence of this compound, these mutated enzymes are misfolded, retained in the endoplasmic reticulum (ER), and targeted for degradation. This compound stabilizes the enzyme's conformation in the ER, allowing it to pass the cell's quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, allowing the now-functional enzyme to metabolize its substrate, Gb3.[1][6]

Caption: this compound stabilizes mutant α-Gal A for lysosomal trafficking.

Experimental Protocols

Protocol 1: Isolation and Culture of Patient-Derived Fibroblasts

This protocol describes the establishment of a primary fibroblast culture from a small human skin punch biopsy without enzymatic digestion.[7]

Materials:

-

Sterile 6-well tissue culture plates

-

DMEM (High Glucose, GlutaMAX)

-

Fetal Bovine Serum (FBS), research grade

-

Penicillin-Streptomycin (100X)

-

MEM Non-Essential Amino Acids (NEAA, 100X)

-

Sterile 1x PBS, scalpels, and forceps

-

Humidified incubator at 37°C, 5% CO₂

Procedure:

-

Prepare Culture Medium: Prepare complete fibroblast medium consisting of DMEM, 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. For later passages, the FBS concentration can be reduced to 10%.[7][8]

-

Prepare Biopsy: In a sterile petri dish, wash the 4-mm skin punch biopsy with 1x PBS.

-

Mince Tissue: Carefully mince the biopsy into small pieces (~1 mm³) using a sterile scalpel. Ensure the pieces are evenly sized to promote consistent cell outgrowth.[7]

-

Plate Explants: Add a small amount of complete medium to a well of a 6-well plate. Using forceps, place the tissue pieces onto the bottom of the well, ensuring they are submerged and spaced apart.

-

Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. Do not disturb the plate for the first 48-72 hours to allow the tissue to attach.

-

Media Changes: After the initial attachment period, carefully add fresh media every 2-3 days. Fibroblast outgrowth should be visible within 7-10 days.[7]

-

Subculturing: Once the culture reaches 80-90% confluency, rinse with PBS, detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate into a larger flask for expansion.

-

Cryopreservation: Expanded fibroblast cultures should be cryopreserved in a freezing medium (e.g., complete medium with 10% DMSO) and stored in liquid nitrogen for future use.

Protocol 2: this compound Treatment of Patient-Derived Cells

Materials:

-

Confluent cultures of patient-derived fibroblasts

-

This compound hydrochloride

-

Complete fibroblast medium (10% FBS)

-

Sterile water or appropriate solvent for this compound

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed patient-derived fibroblasts into multi-well plates at a density that will ensure they reach ~80% confluency on the day of treatment.

-

Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water).

-

Treatment: Dilute the this compound stock solution in pre-warmed complete fibroblast medium to the desired final concentration (e.g., 1-100 µM, concentration may require optimization).

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (medium with solvent). Incubate the cells for 3-5 days. The optimal incubation time should be determined experimentally.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis. For enzyme assays and Western blotting, wash cells with PBS and lyse them. For immunofluorescence, proceed directly to fixation.

Protocol 3: Assessment of α-Galactosidase A (α-Gal A) Enzyme Activity

This protocol utilizes a fluorometric assay to quantify α-Gal A activity in cell lysates.[9]

Materials:

-

Fluorometric α-Galactosidase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)

-

Cell lysates from treated and untreated fibroblasts

-

Fluorescence multiwell plate reader (Ex/Em = 360/445 nm)[9]

-

96-well black or white plates with clear bottoms

-

BCA Protein Assay Kit

Procedure:

-

Prepare Cell Lysates: After this compound treatment, wash cells with ice-cold PBS. Lyse the cells in 100 µL of ice-cold α-Gal Assay Buffer provided in the kit. Homogenize and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[9] Collect the supernatant.

-

Determine Protein Concentration: Use a BCA assay to determine the total protein concentration of each lysate for normalization.

-

Prepare Standards: Prepare a standard curve using the 4-Methylumbelliferone (4-MU) standard provided in the kit.

-

Assay Reaction: Add 2-10 µL of diluted cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL with α-Gal Assay Buffer.

-

Start Reaction: Add the α-Gal Substrate to each well.

-

Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 30-60 minutes at 37°C), protected from light.

-

Stop Reaction: Add Stop Buffer to each well.

-

Measure Fluorescence: Read the fluorescence on a plate reader at Ex/Em = 360/445 nm.

-

Calculate Activity: Calculate the α-Gal A activity based on the 4-MU standard curve and normalize to the total protein concentration of the lysate. Express activity as nmol/mg/hr.

Protocol 4: Western Blot Analysis for α-Gal A Protein Levels

This protocol is for detecting the total amount of α-Gal A protein. An increase in the mature, lysosomal form of α-Gal A after this compound treatment can indicate successful trafficking.

Materials:

-

Cell lysates from treated and untreated fibroblasts

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-GLA/α-Gal A antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel at 100-120 V until the dye front reaches the bottom.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GLA antibody (diluted in blocking buffer) overnight at 4°C with agitation.[11]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and acquire the image using a chemiluminescence imaging system.[10]

-

Analysis: Quantify band intensities using densitometry software. Normalize the α-Gal A signal to the loading control.

Protocol 5: Immunofluorescence Staining for Subcellular Localization

This protocol is used to visualize the α-Gal A protein and its co-localization with a lysosomal marker, such as LAMP1, to confirm its trafficking to the lysosome.

Materials:

-

Fibroblasts cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-GLA/α-Gal A and anti-LAMP1 (lysosomal marker)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.[12]

-

Washing: Wash three times with PBS.

-

Permeabilization: Incubate with permeabilization buffer for 10 minutes.[13] Saponin is often preferred for better LAMP1 staining.[14]

-

Blocking: Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.[13]

-

Primary Antibody Incubation: Incubate coverslips with both anti-GLA and anti-LAMP1 primary antibodies diluted in blocking buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C.[13]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Washing and Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

-

Mounting: Perform a final wash and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the staining using a confocal microscope. An increase in the co-localization of the α-Gal A signal with the LAMP1 signal in this compound-treated cells indicates successful trafficking to the lysosome.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different patient-derived cell lines and treatment conditions.

Table 1: Baseline Characteristics of Patient-Derived Fibroblast Lines

| Cell Line ID | Fabry Patient ID | GLA Gene Mutation | Age (years) | Sex | Baseline α-Gal A Activity (nmol/mg/hr) |

|---|---|---|---|---|---|

| FDF-001 | P01 | c.644A>G (N215S) | 34 | Male | 1.2 ± 0.3 |

| FDF-002 | P02 | c.448G>C (A150P) | 41 | Male | 0.5 ± 0.1 |

| FDF-003 | P03 | c.902G>A (R301Q) | 28 | Female | 4.5 ± 0.8 |

| WT-001 | Healthy Control | Wild-Type | 30 | Male | 35.6 ± 4.1 |

Table 2: α-Gal A Enzyme Activity in Patient-Derived Fibroblasts Following this compound Treatment

| Cell Line ID (GLA Mutation) | Treatment | α-Gal A Activity (nmol/mg/hr) | Fold Increase over Vehicle |

|---|---|---|---|

| FDF-001 (N215S) | Vehicle | 1.3 ± 0.2 | 1.0 |

| 10 µM this compound | 5.8 ± 0.7 | 4.5 | |

| FDF-002 (A150P) | Vehicle | 0.6 ± 0.1 | 1.0 |

| 10 µM this compound | 0.7 ± 0.2 | 1.2 | |

| WT-001 (Wild-Type) | Vehicle | 34.1 ± 3.5 | 1.0 |

| 10 µM this compound | 32.8 ± 4.0 | 0.96 |

(Data are representative examples; mean ± SD)

Table 3: Quantification of α-Gal A Protein Expression by Western Blot

| Cell Line ID (GLA Mutation) | Treatment | Relative α-Gal A Protein Level (Normalized to Loading Control) |

|---|---|---|

| FDF-001 (N215S) | Vehicle | 1.0 |

| 10 µM this compound | 2.8 | |

| FDF-002 (A150P) | Vehicle | 1.0 |

| 10 µM this compound | 1.1 |

(Data are representative examples of densitometric analysis)

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Characterization of Human Dermal Fibroblasts in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. kosheeka.com [kosheeka.com]

- 8. Human primary fibroblast culture [protocols.io]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Immunofluorescence of endolysosomal markers in human iNeurons [protocols.io]

- 13. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

Application Notes: Techniques for Measuring α-Galactosidase A Activity in the Presence of Migalastat

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3), in various cells and tissues, leading to severe organ damage.[1][2] Migalastat (Galafold™) is an oral pharmacological chaperone designed for patients with specific, "amenable" mutations.[3][4] Unlike enzyme replacement therapy, this compound functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum.[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to lysosomes.[3][4][5] Within the acidic environment of the lysosome, this compound dissociates, allowing the now correctly localized enzyme to catabolize its substrate.[1][3][4]

Accurate measurement of α-Gal A activity is critical for diagnosing Fabry disease, identifying patients with amenable mutations who may respond to this compound, and monitoring therapeutic response. These notes provide detailed protocols and key considerations for measuring α-Gal A activity in the context of this compound treatment.

Mechanism of Action of this compound